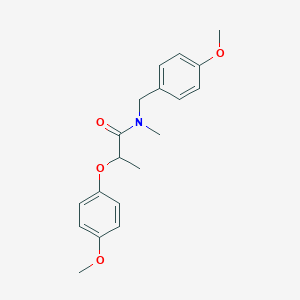
N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)-N-methylpropanamide
Descripción general
Descripción
Benzamides and their derivatives, including compounds with methoxybenzyl groups, have been extensively studied for their diverse biological activities and chemical properties. Research into these compounds often focuses on their synthesis, molecular structure elucidation, and potential applications in various fields such as medicinal chemistry.
Synthesis Analysis
The synthesis of benzamides and related compounds typically involves multi-step reactions, including N-benzylation and reactions with methoxybenzyl precursors. For example, one study details the synthesis of N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, a key intermediate for antiasthmatic agents, achieved through a one-pot process involving N-benzylation, the Leuckart reaction, and acidic hydrolysis (Wang Yong-mei, 2007).
Molecular Structure Analysis
Structural elucidation techniques such as X-ray diffraction, NMR, and mass spectroscopy are crucial for confirming the molecular structure of synthesized compounds. An example is the synthesis and structural confirmation of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, where various analytical techniques were employed (Alotaibi et al., 2018).
Aplicaciones Científicas De Investigación
Environmental Impact and Removal Technologies
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
Parabens, which share structural similarities with N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)-N-methylpropanamide, are extensively studied for their environmental impact. Research indicates that despite wastewater treatments effectively removing them, parabens persist in low concentrations in effluents and are ubiquitous in surface waters and sediments. This persistence is attributed to the continuous introduction of paraben-containing products into the environment. Their ubiquity raises concerns about their role as weak endocrine disrupters, necessitating further studies on their toxicity and by-products, especially chlorinated parabens found in wastewater and aquatic environments (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Applications
Metoclopramide - A Case Study in Pharmacological Properties
While not directly related, research into compounds like metoclopramide can provide insight into the pharmacological applications of complex amides. Metoclopramide's multifaceted pharmacological profile, including its utility in gastrointestinal diagnostics and symptom relief in various disorders, underscores the potential of N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)-N-methylpropanamide in similar therapeutic areas. Understanding metoclopramide's mechanisms, such as enhanced gastric emptying and antiemetic effects, may guide research into analogous compounds (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Industrial and Biotechnological Relevance
Oxidoreductive Enzymes in Decolorization and Detoxification
The use of oxidoreductive enzymes, such as peroxidases and laccases, in the decolorization and detoxification of dyes highlights a potential application area for N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)-N-methylpropanamide. Enzymatic treatment offers a promising alternative to conventional methods for removing recalcitrant compounds from wastewater. The efficiency and substrate range of these processes can be significantly enhanced by redox mediators, suggesting a role for synthetic compounds in improving enzymatic degradation technologies (Husain, 2006).
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-14(24-18-11-9-17(23-4)10-12-18)19(21)20(2)13-15-5-7-16(22-3)8-6-15/h5-12,14H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHYCFSZBHFJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=C(C=C1)OC)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)-N-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea](/img/structure/B4631653.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4631668.png)
![3-{[(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4631687.png)
![6,8-dimethyl-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(3-pyridinyl)quinoline](/img/structure/B4631693.png)
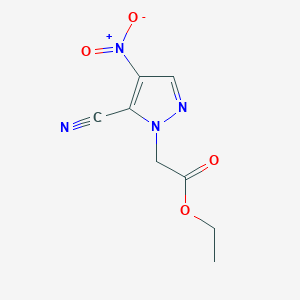
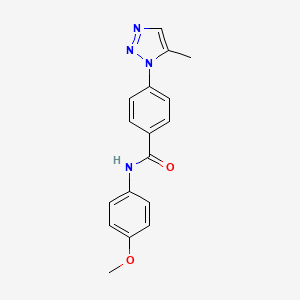
![5-(difluoromethyl)-4-({4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4631707.png)

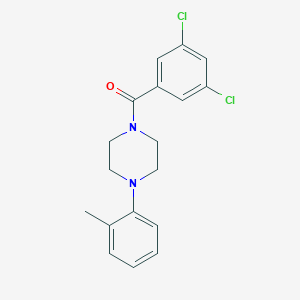
![7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4631721.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4631728.png)
![2-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4631740.png)
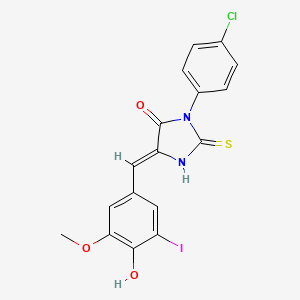
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea](/img/structure/B4631753.png)